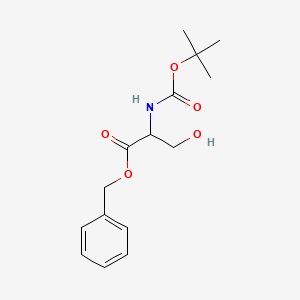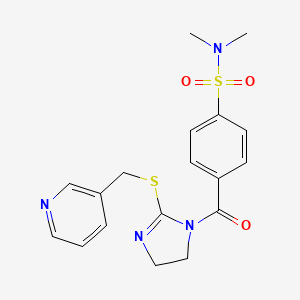![molecular formula C18H18ClFN2O B2540246 3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide CAS No. 2097863-03-9](/img/structure/B2540246.png)
3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of 3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide
The compound 3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide is a synthetic molecule that may be related to various pharmacological research areas. While the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reaction sequences. For instance, the synthesis of a diphenylpropylamine NMDA receptor antagonist involved a three-step reaction sequence starting from a difluorobenzophenone precursor . Similarly, the synthesis of a bio-functional hybrid molecule was achieved by reacting a chlorophenyl ethanamine with naproxen . These methods suggest that the synthesis of the compound would likely involve a multi-step process, potentially starting with a halogenated benzophenone or aniline derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, a bio-functional hybrid molecule was fully characterized using NMR, UV, IR, and mass spectral data . The crystal structure of a thiourea derivative was determined, revealing a non-planar molecule with a trans-cis configuration . These findings indicate that a detailed molecular structure analysis of the compound would likely involve similar techniques to determine its conformation and configuration.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their biological activity. For instance, a series of propanamides were designed and evaluated as hTRPV1 antagonists, with structure-activity relationship (SAR) analysis highlighting the importance of hydrophobic interactions in the ligand's C-region for binding potency . This suggests that the compound may also interact with biological targets through specific chemical interactions, which could be elucidated through SAR studies and docking analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using techniques such as NMR, TGA, DSC, and XRPD. For example, the thermal stability and phase transitions of a piperidinylmethylamine fumaric acid salt were studied, revealing a single crystalline form with a melting point of 157 degrees Celsius . This suggests that the compound would also require analysis of its thermal properties and potential polymorphism to fully understand its physical and chemical characteristics.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonists
Compounds structurally related to "3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide" have been investigated for their potential as neurokinin-1 (NK1) receptor antagonists. These compounds are noted for their high affinity, oral activity, and effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression. The construction of solubilizing groups within these molecules, such as the 5-dimethylaminomethyl 1,2,3-triazol-4-yl unit, plays a crucial role in enhancing their water solubility and overall pharmacological profile (Harrison et al., 2001).
Selective Androgen Receptor Modulators
Another area of research involves selective androgen receptor modulators (SARMs), with studies focusing on the pharmacokinetics, metabolism, and potential therapeutic applications for androgen-dependent diseases. For instance, compounds like S-1, characterized by structural elements similar to "3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide," have shown promise as novel therapeutic agents for conditions such as benign hyperplasia. These studies provide detailed insights into the metabolic pathways, identifying major metabolites and their pharmacokinetic characteristics (Wu et al., 2006).
TRPV1 Antagonists
Research on TRPV1 antagonists has identified compounds with the propanamide moiety as potent inhibitors of the TRPV1 receptor, offering potential therapeutic applications in pain management. Structure-activity relationship analyses highlight the importance of specific substituents for enhancing binding potency and efficacy. For example, compounds with hydrophobic interactions in their ligand structure have shown significant analgesic activity in preclinical models, indicating their potential for treating neuropathic pain (Kim et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c19-15-9-12(1-6-16(15)20)3-8-18(23)22-11-13-2-7-17(21-10-13)14-4-5-14/h1-2,6-7,9-10,14H,3-5,8,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVRQIIULINNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2540166.png)

![N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline](/img/structure/B2540171.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2540173.png)
![2-butylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540174.png)

![3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2540177.png)
![1-(2-Methylphenyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2540178.png)

![N-(3,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2540181.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2540182.png)

![ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate](/img/structure/B2540184.png)